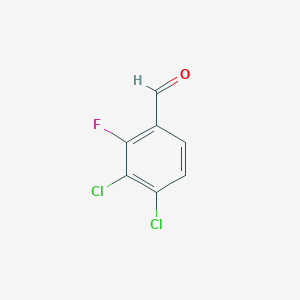

3,4-Dichloro-2-fluorobenzaldehyde

描述

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

3,4-Dichloro-2-fluorobenzaldehyde serves as a crucial building block in organic synthesis. The reactivity of the aldehyde group, combined with the electronic effects of the halogen substituents, allows for a variety of chemical transformations. wikipedia.org The presence of fluorine, in particular, can influence the properties of the final products, a desirable trait in the development of new materials and pharmaceuticals. nih.govnih.gov

The strategic placement of the chlorine and fluorine atoms on the benzene (B151609) ring directs the regioselectivity of further reactions, enabling the construction of specific, highly substituted aromatic compounds. This level of control is essential for creating molecules with precise functionalities.

Overview of Research Directions in Polysubstituted Halogenated Benzaldehydes

The study of polysubstituted halogenated benzaldehydes is a dynamic area of chemical research. mdpi.com These compounds are recognized for their utility as intermediates in the production of a wide range of commercially important products, including pharmaceuticals and agrochemicals. mdpi.comccspublishing.org.cn

Current research focuses on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously exploring more efficient and environmentally friendly ways to synthesize these complex molecules. researchgate.netmdpi.com This includes the use of new catalysts and reaction conditions to improve yields and reduce waste. googleapis.comgoogle.com

Exploration of New Applications: Scientists are investigating the potential of polysubstituted halogenated benzaldehydes in creating novel materials with unique properties. Their use in the synthesis of fluorescent polymers and other advanced materials is an active field of study. scielo.br

Medicinal Chemistry: A significant portion of research is dedicated to the incorporation of these benzaldehydes into potential drug candidates. researchgate.netresearchgate.net The halogen atoms can enhance the biological activity and pharmacokinetic properties of a molecule. nih.gov For instance, fluorinated compounds are of great interest in medicinal chemistry due to their potential to improve metabolic stability and binding affinity. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

3,4-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJUBGNFUBFAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291186 | |

| Record name | Benzaldehyde, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-54-2 | |

| Record name | Benzaldehyde, 3,4-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Dichloro 2 Fluorobenzaldehyde

Direct Synthesis Approaches and Mechanistic Considerations

Direct synthesis of 3,4-dichloro-2-fluorobenzaldehyde would ideally involve the introduction of a formyl group onto a pre-existing 1,2-dichloro-3-fluorobenzene scaffold. This approach is contingent on the availability and reactivity of the starting material.

The direct formylation of aromatic compounds can be achieved through various methods, such as the Vilsmeier-Haack reaction, Gattermann-Koch reaction, or by using dichloromethyl alkyl ethers in the presence of a Lewis acid. jst.go.jp For instance, the formylation of fluorobenzene (B45895) using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) has been shown to produce fluorobenzaldehyde derivatives. jst.go.jp The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the dichloromethyl ether to form a highly electrophilic species that is then attacked by the aromatic ring. The regioselectivity of this reaction on a substituted benzene (B151609) like 1,2-dichloro-3-fluorobenzene would be influenced by the directing effects of the halogen substituents.

A plausible reaction mechanism for the formylation of a phenol (B47542) derivative, which can be adapted to understand the formylation of other activated aromatic rings, involves the formation of a complex between the substrate and the Lewis acid. This is followed by an intramolecular Friedel-Crafts reaction to yield the salicylaldehyde (B1680747) derivative. jst.go.jp In the case of 1,2-dichloro-3-fluorobenzene, the fluorine and chlorine atoms would influence the position of formylation based on their electronic and steric effects.

| Precursor | Reagent | Catalyst | Product | Notes |

| 1,2-dichloro-3-fluorobenzene | Dichloromethyl methyl ether | TiCl₄ | This compound | Proposed direct formylation route. |

| Fluorobenzene | Dichloromethyl methyl ether | TiCl₄ | Fluorobenzaldehyde | Demonstrates feasibility of formylating fluorinated aromatics. jst.go.jp |

Table 1: Proposed Direct Synthesis Strategy for this compound

Halogen Exchange Reactions for Fluorobenzaldehyde Formation

Halogen exchange (Halex) reactions represent a common and effective method for synthesizing fluoroaromatics from their chloro- or bromo-analogs. This pathway is particularly relevant for the synthesis of fluorinated benzaldehydes.

Phase transfer catalysis (PTC) is instrumental in facilitating halogen exchange reactions, which often involve a solid inorganic fluoride (B91410) salt (like potassium fluoride) and an organic substrate in a non-polar solvent. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the fluoride anion from the solid phase to the organic phase, where it can react with the substrate.

A patented process describes the production of 3-chloro-4-fluorobenzaldehyde (B1582058) from 3,4-dichlorobenzaldehyde (B146584) using spray-dried potassium fluoride at 230°C. google.comgoogleapis.com This reaction, while not yielding the exact isomer of interest, provides a strong precedent for the feasibility of selective halogen exchange on a dichlorobenzaldehyde skeleton. The reaction is carried out in the presence of a catalyst, and the yield is reported to be 66%. google.comgoogleapis.com The choice of solvent and catalyst is critical for the success of these reactions.

Thermodynamically, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, which drives the halogen exchange reaction forward. However, the activation energy for breaking the C-Cl bond and forming the C-F bond can be high, necessitating elevated temperatures and the use of catalysts. The reaction is often conducted in high-boiling polar aprotic solvents like sulfolane (B150427) or in the absence of a solvent at high temperatures. google.comgoogleapis.com

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

| 3,4-Dichlorobenzaldehyde | Potassium Fluoride (spray-dried) | Not specified in detail | 3-Chloro-4-fluorobenzaldehyde | 66% | google.comgoogleapis.com |

| 4-Chlorobenzaldehyde | Potassium Fluoride | Tetraphenylphosphonium (B101447) bromide/Polyethylene glycol | 4-Fluorobenzaldehyde (B137897) | - | wikipedia.org |

Table 2: Halogen Exchange Fluorination of Dichlorobenzaldehydes

Grignard Reagent-Mediated Syntheses and Formylation Strategies

The formation of a Grignard reagent from a halogenated benzene, followed by formylation, is a versatile method for preparing aromatic aldehydes. This approach allows for the introduction of the aldehyde group at a specific position determined by the initial halogen placement.

The preparation of a Grignard reagent from a di- or tri-halogenated benzene requires careful control of reaction conditions to ensure regioselective metal-halogen exchange. The reactivity of halogens in Grignard formation follows the order I > Br > Cl >> F. This selectivity allows for the formation of a Grignard reagent at a specific position if different halogens are present. For a substrate like 1-bromo-3,4-dichlorobenzene, the Grignard reagent would preferentially form at the bromine-bearing carbon.

A patent for the preparation of 2,6-dichloro-4-fluorobenzaldehyde (B1424262) utilizes the Grignard exchange reaction of 1,3-dichloro-2-fluoro-5-iodobenzene (B2439044) with isopropylmagnesium chloride, followed by formylation with N,N-dimethylformamide (DMF). patsnap.com This demonstrates the successful application of Grignard methodology to a complex halogenated benzene. A similar strategy could be envisioned for the synthesis of this compound, likely starting from a bromo- or iodo-substituted 1,2-dichloro-3-fluorobenzene. The Grignard reagent, once formed, is a potent nucleophile that readily attacks the electrophilic carbon of DMF. Subsequent hydrolysis of the intermediate adduct yields the desired aldehyde.

| Starting Halobenzene | Grignard Reagent | Formylating Agent | Product | Notes |

| 1,3-dichloro-2-fluoro-5-iodobenzene | Isopropylmagnesium chloride | N,N-Dimethylformamide | 2,6-dichloro-4-fluorobenzaldehyde | Demonstrates a successful Grignard/formylation route for a similar compound. patsnap.com |

| m-Bromochlorobenzene | Magnesium | Acetaldehyde | m-Chlorophenylmethylcarbinol | Illustrates selective Grignard formation at the bromine position. orgsyn.org |

Table 3: Grignard Reagent-Mediated Synthesis of Halogenated Benzaldehydes and Derivatives

Role of N,N-Dimethylformamide (DMF) in Formylation and Yield Optimization

N,N-Dimethylformamide (DMF) is a versatile compound in organic chemistry, serving not only as a polar aprotic solvent but also as a reagent, catalyst, and stabilizer. nih.gov Its role in formylation reactions, such as the Vilsmeier-Haack reaction, is pivotal for introducing an aldehyde group onto aromatic rings. nih.gov In the context of synthesizing substituted benzaldehydes, DMF can be the source of the formyl group.

While specific studies detailing the direct formylation of a precursor to this compound using DMF as the formylating agent are not prevalent in the provided results, the general principles of DMF's function in such reactions are well-established. nih.govnih.gov In a typical Vilsmeier-Haack reaction, DMF reacts with an activating agent like phosphoryl chloride to form the Vilsmeier reagent, an electrophilic species that then attacks the aromatic ring. The reaction conditions, including temperature and the ratio of reactants, are critical for optimizing the yield and minimizing side reactions.

Beyond its role as a reagent, DMF's properties as a solvent can influence reaction outcomes. Its high dielectric constant and ability to dissolve a wide range of organic and inorganic compounds make it suitable for reactions involving polar intermediates. nih.gov It can also act as a stabilizer for metal nanoparticles, which can be employed as catalysts in various organic transformations. nih.gov

Mitigation of Side Reactions and Impurity Formation in Organometallic Processes

The synthesis of fluorinated benzaldehydes can be prone to side reactions, impacting the purity and yield of the desired product. One common method for introducing a fluorine atom is through a halogen exchange reaction, where a chloro-substituted benzaldehyde (B42025) is treated with a fluoride salt. google.com In such processes, the formation of byproducts can occur, necessitating careful control of reaction conditions and the use of specific catalysts to enhance selectivity. google.com

For instance, in the production of fluorobenzaldehydes from their chlorinated precursors, the use of quaternary phosphonium or ammonium salts as phase-transfer catalysts can suppress unwanted side reactions involving the aldehyde group. google.com The choice of catalyst and the reaction temperature are crucial in maximizing the yield of the fluorinated product while minimizing the formation of impurities. google.com

The following table summarizes the impact of different catalysts on the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde, illustrating the importance of catalyst selection in mitigating side reactions.

Table 1: Catalyst Effect on 4-Fluorobenzaldehyde Synthesis

| Catalyst | Reaction Time (hours) | Yield of 4-fluorobenzaldehyde (%) |

|---|---|---|

| Tetraphenylphosphonium bromide | 5 | 75 |

Data compiled from a process for producing fluorobenzaldehydes. google.com

Multicomponent Reaction Paradigms Involving this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries. nih.govrsc.org While specific examples of MCRs directly employing this compound were not found in the search results, the general principles of MCRs can be applied to this scaffold.

One-Pot Synthetic Strategies

One-pot syntheses, a hallmark of MCRs, offer significant advantages in terms of efficiency and sustainability by minimizing solvent usage and purification steps. nih.gov Various heterocyclic compounds, such as 3,4-dihydropyrimidin-2-(1H)-ones and 3,4-dihydro-2H-1,4-benzo[b]thiazines, are commonly synthesized through one-pot multicomponent reactions. frontiersin.orgresearchgate.net For example, the Biginelli reaction, a well-known MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). frontiersin.org

Although a direct application with this compound is not detailed, its aldehyde functional group makes it a suitable candidate for such reactions. A hypothetical one-pot synthesis could involve the reaction of this compound with a β-dicarbonyl compound and a urea or thiourea (B124793) derivative to yield a correspondingly substituted dihydropyrimidinone.

Catalytic Systems and Solvent Effects in Multicomponent Reactions

Catalysis plays a crucial role in MCRs by enhancing reaction rates, improving yields, and controlling selectivity. nih.gov Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, are employed in MCRs. frontiersin.orgfrontiersin.org The choice of catalyst can significantly influence the reaction pathway and the final product structure. nih.gov

The following table provides examples of catalytic systems used in various MCRs.

Table 2: Catalytic Systems in Multicomponent Reactions

| Multicomponent Reaction | Catalytic System | Solvent |

|---|---|---|

| Biginelli Reaction | p-Dodecylbenzenesulfonic acid | Water |

| Mannich Reaction | SDS/Cellulose-SO3H | Water |

Data compiled from studies on multicomponent reactions. frontiersin.orgmdpi.com

Exploration of Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.

Solvent-Less and Environmentally Benign Synthetic Procedures

Solvent-less reactions, or solid-state reactions, represent a significant advancement in green chemistry by eliminating the need for solvents, which are often a major source of chemical waste. rsc.orgrsc.org These reactions can lead to higher yields, shorter reaction times, and easier product isolation. rsc.org

While specific solvent-less procedures for the synthesis of this compound were not identified in the search results, the broader application of this methodology is well-documented for various organic transformations, including multicomponent reactions. rsc.orgrsc.org For example, the synthesis of various heterocyclic compounds has been achieved under solvent-free conditions, often with microwave or solar energy assistance to accelerate the reaction. rsc.org The use of natural catalysts, such as lemon juice, in conjunction with solar radiation further exemplifies the move towards more sustainable synthetic methods. rsc.org

Efficiency and Scalability Considerations for Industrial Relevance

For a synthetic route to be industrially viable, it must be efficient, scalable, cost-effective, and safe. Evaluating the aforementioned pathways against these criteria is crucial.

The ortho-lithiation pathway is highly regioselective and often provides good yields at the lab scale. However, its industrial scalability presents significant challenges. The use of cryogenic temperatures (-78 °C) requires specialized and energy-intensive equipment, increasing operational costs. Furthermore, organolithium reagents like n-BuLi are highly pyrophoric and moisture-sensitive, demanding stringent safety protocols and handling procedures, which can complicate large-scale operations.

The Halogen-Fluorine Exchange (Halex) reaction is a more common industrial process for producing fluoroaromatics. google.comgoogleapis.com Patents demonstrate its application for producing various fluorobenzaldehydes on a larger scale.

| Starting Material | Product | Reagents | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,4-Dichlorobenzaldehyde | 3-Chloro-4-fluorobenzaldehyde | Potassium Fluoride (spray-dried) | Tetraphenylphosphonium Bromide | 230 | 1 | 66 | google.comgoogleapis.com |

| 2,4-Dichlorobenzaldehyde (B42875) | 2-Chloro-4-fluorobenzaldehyde & 2,4-Difluorobenzaldehyde | Potassium Fluoride | Sulfolane | 210-215 | 15 | ~70 (total aldehyde) | google.com |

| 4-Chlorobenzaldehyde | 4-Fluorobenzaldehyde | Potassium Fluoride | Tetraphenylphosphonium Bromide | 210 | 7 | 73 | google.com |

This method avoids the cryogenic conditions of lithiation and uses more manageable reagents. The primary challenges are the high reaction temperatures and the potential for side reactions or incomplete conversion, which necessitates robust purification steps like fractional distillation under reduced pressure. google.comgoogleapis.com The efficiency often depends on the choice of solvent and phase-transfer catalyst, which facilitates the fluoride-for-chloride exchange.

Grignard reactions are generally scalable and widely used in industry. The main consideration for this pathway is the availability and cost of the required bromo- or iodo-precursor. If a cost-effective route to this precursor exists, the Grignard pathway could be a viable industrial option. The reaction conditions are typically milder than Halex reactions, and the process is well-established.

Given the limitations of the Vilsmeier-Haack and Rieche formylations for this specific substrate and the significant scalability challenges of ortho-lithiation, a process based on a Grignard reaction or a highly optimized Halex reaction would likely be the most industrially relevant pathways for the large-scale synthesis of this compound.

Reactivity and Transformational Chemistry of 3,4 Dichloro 2 Fluorobenzaldehyde

Electrophilic Character of the Aldehyde Moiety

The carbonyl carbon in the aldehyde group of 3,4-Dichloro-2-fluorobenzaldehyde possesses a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.orgyoutube.com This electrophilicity is a key driver of its chemical transformations.

Nucleophilic Addition Reactions and Their Scope

The aldehyde functional group readily undergoes nucleophilic addition reactions. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. iitk.ac.in The scope of nucleophiles that can participate in these additions is broad and includes, but is not limited to, organometallic reagents, hydrides, and amines. The presence of electron-withdrawing halogen substituents on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, thereby facilitating these addition reactions. youtube.com

Condensation Reactions and Formation of Schiff Bases

A significant class of reactions involving the aldehyde group is condensation with primary amines to form Schiff bases, also known as imines. iitk.ac.injecst.org This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. iitk.ac.in The formation of the characteristic carbon-nitrogen double bond (C=N) is a hallmark of this transformation. iitk.ac.injecst.org These reactions are often catalyzed by acids or bases and may require heating. nih.govresearchgate.net The resulting Schiff bases derived from fluorobenzaldehydes have been noted for their potential antimicrobial properties. wikipedia.org For instance, Schiff bases have been synthesized through the condensation of 4-fluorobenzaldehyde (B137897) with compounds like 1H-benzo[d]imidazol-2-yl)methenamine. mdpi.com

Nucleophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

The halogenated benzene ring of this compound can participate in nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces one of the halogen atoms.

Regioselectivity and Positional Effects of Chlorine and Fluorine Substituents

The regioselectivity of SₙAr reactions is heavily influenced by the nature and position of the halogen substituents. Generally, nucleophilic attack is favored at positions that are ortho or para to strong electron-withdrawing groups. researchgate.net In the context of polyhalogenated benzenes, the relative reactivity of the halogens as leaving groups is also a critical factor. While computational studies have been employed to predict regioselectivity based on the stability of Meisenheimer intermediates, these models have shown limitations, particularly when chlorine or bromine are the leaving groups, suggesting that some reactions may proceed through a concerted mechanism. researchgate.netnih.gov In some quinoline (B57606) synthesis reactions, the fluorine atom can be displaced by a nucleophile. mdpi.com For instance, in the reaction of 2,4-dichloroquinazolines with amines, the chlorine at the 4-position is regioselectively substituted. mdpi.com

Oxidation and Reduction Pathways of the Aldehyde and Halogen Substituents

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,4-Dichloro-2-fluorobenzoic acid. This transformation can be achieved using various oxidizing agents. umich.edu Conversely, the aldehyde can be reduced to form the corresponding primary alcohol, 3,4-Dichloro-2-fluorobenzyl alcohol. nih.gov This reduction is typically accomplished using hydride reagents. The halogen substituents on the benzene ring are generally stable to common oxidizing and reducing conditions used for the aldehyde group. However, under specific and often more forceful conditions, dehalogenation can occur.

| Starting Material | Reaction Type | Reagents/Conditions | Product |

| This compound | Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Secondary Alcohol |

| This compound | Condensation | Primary Amine (R-NH₂) | Schiff Base |

| This compound | Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 3,4-Dichloro-2-fluorobenzoic acid |

| This compound | Reduction | Hydride Reagent (e.g., NaBH₄, LiAlH₄) | 3,4-Dichloro-2-fluorobenzyl alcohol |

| This compound | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Substituted benzaldehyde (B42025) derivative |

Intramolecular Interactions and Their Influence on Reactivity

The reactivity of the aldehyde functional group in this compound is significantly modulated by the electronic properties of the three halogen substituents on the aromatic ring. The interplay of these substituents dictates the electron density at the carbonyl carbon, which is the primary site for nucleophilic attack. The key intramolecular interactions at play are the inductive and conjugation (or resonance) effects of the fluorine and chlorine atoms.

The electronic influence of a halogen substituent on an aromatic ring is dual in nature, comprising a combination of the inductive effect (I) and the conjugation or resonance effect (M, for mesomeric). wikipedia.orgstackexchange.com

Inductive Effect (-I): Halogens are highly electronegative atoms. This inherent property causes them to withdraw electron density from the benzene ring through the sigma (σ) bonds. stackexchange.com This effect, transmitted by the polarization of bonding electrons, decreases the electron density on the ring, particularly on the carbon atom directly attached to the halogen, and to a lesser extent, on adjacent carbons. csbsju.edu For all halogens, this is an electron-withdrawing effect.

Conjugation/Resonance Effect (+M): Halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the π-system of the benzene ring. masterorganicchemistry.com This donation of electron density to the ring is a resonance effect. csbsju.edu This effect primarily increases electron density at the ortho and para positions relative to the substituent. quora.com

In the case of halogens, these two effects are in opposition. The inductive effect (-I) deactivates the ring by withdrawing electrons, while the resonance effect (+M) activates the ortho and para positions by donating electrons. For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. nih.gov However, the resonance effect is still crucial for directing incoming electrophiles to the ortho and para positions. csbsju.edu

In This compound , the aldehyde group itself is an electron-withdrawing group, both inductively and through resonance, thus deactivating the ring. The reactivity of the carbonyl group is further influenced by the three halogen substituents:

2-Fluoro substituent (ortho to the aldehyde):

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect. This effect significantly lowers the electron density of the entire ring and, due to its proximity, strongly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conjugation Effect (+M): The fluorine atom donates a lone pair into the ring via resonance. However, for fluorine, the overlap between its 2p orbital and the carbon 2p orbitals of the ring is relatively poor, and its +M effect is weak compared to its powerful -I effect. csbsju.edu

3-Chloro substituent (meta to the aldehyde):

Inductive Effect (-I): The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the ring and on the carbonyl carbon.

Conjugation Effect (+M): The resonance effect from a meta substituent does not directly delocalize charge onto the carbonyl group. Its influence on the reactivity of the aldehyde is therefore dominated by its inductive effect. wikipedia.org

4-Chloro substituent (para to the aldehyde):

Inductive Effect (-I): This chlorine also withdraws electron density through the sigma framework.

Conjugation Effect (+M): Being in the para position, the chlorine atom can donate a lone pair of electrons that can be delocalized through the ring to the aldehyde group. This effect would tend to decrease the electrophilicity of the carbonyl carbon. However, as with all halogens, the -I effect outweighs the +M effect. nih.gov

The cumulative result of these interactions is a significant increase in the electrophilic character of the carbonyl carbon in this compound. The powerful inductive effects of the three halogens, particularly the ortho-fluorine, overwhelm the weaker resonance donation from the para-chlorine. This makes the aldehyde group highly reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Interactive Data Table: Electronic Effects of Halogen Substituents in this compound

The table below summarizes the primary electronic effects of each halogen substituent on the reactivity of the aldehyde group.

| Substituent Position | Halogen | Inductive Effect (-I) | Conjugation Effect (+M) | Net Effect on Carbonyl Carbon Electrophilicity |

| 2- (ortho) | Fluorine | Strong | Weak | Strong Increase |

| 3- (meta) | Chlorine | Strong | Negligible (at carbonyl) | Moderate Increase |

| 4- (para) | Chlorine | Strong | Weak (opposing) | Moderate Increase |

Design and Synthesis of Functionalized Derivatives of 3,4 Dichloro 2 Fluorobenzaldehyde

Development of Novel Heterocyclic Compounds from 3,4-Dichloro-2-fluorobenzaldehyde Precursors

The inherent reactivity of the aldehyde functional group, combined with the electronic influence of the halogen substituents on the aromatic ring, makes this compound a valuable starting material for the synthesis of various heterocyclic systems. These reactions often involve condensation and cyclization sequences to construct nitrogen- and oxygen-containing rings.

The synthesis of pyrimidine (B1678525) derivatives, a class of compounds with significant interest in medicinal chemistry, can be achieved through various synthetic routes. mdpi.com For instance, the heteroannulation of an enaminone with 6-aminouracil (B15529) in acidic conditions can yield a pyrido[2,3-d]pyrimidine (B1209978) core. mdpi.com While not directly starting from this compound, this highlights a general strategy where the benzaldehyde (B42025) moiety could be incorporated. The development of 5-fluoro-pyrimidine derivatives often involves commercially available or readily synthesized fluorinated pyrimidine precursors. google.com

Thiadiazole derivatives represent another important class of nitrogen-containing heterocycles. nih.gov General synthetic strategies for 1,3,4-thiadiazoles often begin with the cyclization of thiosemicarbazide (B42300) derivatives. rjptonline.org For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be prepared by the cyclic closure of thiosemicarbazide with carbon disulfide. rjptonline.org This intermediate can then be further functionalized. While direct synthesis from this compound is not explicitly detailed in the provided results, the aldehyde could be incorporated by forming a Schiff base with an appropriate amino-thiadiazole derivative, which is a common method for creating more complex structures.

Benzoxazines are a class of thermosetting resins with applications in high-performance materials. mdpi.com Their synthesis typically involves the reaction of a phenolic compound, a primary amine, and formaldehyde. nih.gov A general method for preparing benzoxazine (B1645224) monomers is the reaction of a diamine with a phenol (B47542) in a suitable solvent system like a toluene/isopropanol mixture. mdpi.comresearchgate.net For instance, a benzoxazine monomer based on 3,3′-dichloro-4,4′-diaminodiphenylmethane has been synthesized, demonstrating the incorporation of chlorinated aromatic rings into the benzoxazine structure. mdpi.com The synthesis of 2,3-dioxo-1,4-benzoxazine derivatives can be achieved through the oxidation of isatins. google.com

Incorporation into Complex Molecular Architectures for Specialized Research Applications

The 3,4-dichloro-2-fluorophenyl moiety is a key component in the design of molecules for specialized research, particularly in the development of ligands for biological targets. For example, fluorinated derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) acetamides have been synthesized as high-affinity ligands for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. nih.gov In these complex structures, the substituted phenyl ring is crucial for the molecule's interaction with the target protein. nih.gov The synthesis of such complex molecules often involves multi-step sequences, starting from functionalized building blocks. nih.gov

Systematic Structural Modifications and Their Implications for Chemical and Biological Properties

Systematic structural modifications of derivatives containing the 3,4-dichloro-2-fluorophenyl group can have profound effects on their properties. In the context of TSPO ligands, modifications at the amide position of fluorinated pyrazolo[1,5-a]pyrimidine acetamide (B32628) analogues led to the discovery of compounds with subnanomolar affinity for the target. nih.gov These modifications influence the lipophilicity and metabolic stability of the molecules, which are critical parameters for their potential use as imaging agents or therapeutics. nih.gov For instance, the introduction of different alkyl groups on the amide nitrogen resulted in a series of compounds with varying binding affinities and metabolic profiles. nih.gov

The following table summarizes the impact of structural modifications on the binding affinity of some fluorinated pyrazolo[1,5-a]pyrimidine acetamide derivatives for the translocator protein (TSPO).

| Compound | Modification | TSPO Binding Affinity (Ki, nM) |

| DPA-714 | Reference Compound | 0.91 |

| CfO-DPA-714 | Reference Compound | 0.37 |

| Analogue 1 | N-methyl-N-propyl amide | 0.30 |

| Analogue 2 | N,N-diethyl amide | 0.25 |

| Analogue 3 | N-ethyl-N-propyl amide | 0.26 |

Data sourced from a study on novel fluorinated derivatives of the translocator protein 18 kDa ligand CfO-DPA-714. nih.gov

Characterization of Novel Derivatives through Comprehensive Analytical Techniques

The structural elucidation of novel derivatives of this compound is accomplished using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework of the synthesized molecules. nih.govnih.gov Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches. nih.gov

Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns of the compounds, confirming their elemental composition. nih.gov For crystalline derivatives, single-crystal X-ray diffraction offers unambiguous proof of the molecular structure in three dimensions. nih.gov The purity of the synthesized compounds is often assessed using High-Performance Liquid Chromatography (HPLC). nih.gov

The table below outlines the analytical techniques used for the characterization of novel heterocyclic compounds.

| Analytical Technique | Information Obtained |

| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. nih.gov |

| ¹³C NMR | Determines the types of carbon atoms present in the molecule. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. nih.gov |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides structural information through fragmentation patterns. nih.gov |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compounds. nih.gov |

| Elemental Analysis | Confirms the elemental composition of the synthesized compounds. nih.gov |

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

The ¹H NMR and ¹³C NMR spectra of benzaldehyde (B42025) derivatives are well-characterized, allowing for the precise assignment of signals to specific protons and carbons in the 3,4-dichloro-2-fluorobenzaldehyde molecule. For comparison, the spectral data for related fluorobenzaldehydes are often utilized. For instance, in 4-fluorobenzaldehyde (B137897), the aldehydic proton appears as a singlet around 9.97 ppm in CDCl₃. rsc.org The aromatic protons exhibit multiplets between 7.16 and 7.98 ppm. rsc.org The ¹³C NMR spectrum of 4-fluorobenzaldehyde shows the carbonyl carbon at approximately 190.5 ppm, with the fluorine-coupled aromatic carbons appearing at distinct chemical shifts. rsc.org

For 2-fluorobenzaldehyde (B47322), the aldehydic proton is observed at 10.351 ppm. chemicalbook.com The aromatic protons are found between 7.170 ppm and 7.880 ppm. chemicalbook.com The interpretation of these spectra involves analyzing chemical shifts, which are influenced by the electron-withdrawing or -donating nature of the substituents, and signal multiplicities, which arise from spin-spin coupling between adjacent nuclei.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 10.2 - 10.4 | 188 - 192 |

| H-5 | 7.6 - 7.8 | - |

| H-6 | 7.4 - 7.6 | - |

| C-1 | - | 130 - 135 |

| C-2 | - | 158 - 162 (d, ¹JCF) |

| C-3 | - | 125 - 130 (d) |

| C-4 | - | 135 - 140 |

| C-5 | - | 128 - 132 |

| C-6 | - | 120 - 125 |

Note: The data in this table is predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Spin-spin coupling provides valuable information about the connectivity of atoms and the dihedral angles between them, which is crucial for conformational analysis. In fluorinated benzaldehydes, couplings between the fluorine nucleus and nearby protons (ⁿJHF) and carbons (ⁿJCF) are particularly informative. The magnitude of these coupling constants often depends on the spatial relationship between the coupled nuclei.

For example, the four-bond coupling (⁴JHF) between the fluorine and the aldehydic proton can indicate the preferred conformation of the aldehyde group. Theoretical and experimental studies on similar molecules, like fluoroacetone, have shown that ⁴JHF coupling is proportional to cos²θ, where θ is the dihedral angle between the F-C-C-C bonds. rsc.org Similarly, one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings exhibit a strong dependence on their geometric orientation. rsc.org The study of these coupling constants, often at variable temperatures, allows for the investigation of dynamic processes such as the rotation around the C-C bond connecting the aldehyde group to the aromatic ring. organicchemistrydata.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing complementary information to NMR.

The IR spectrum of a benzaldehyde derivative is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1700-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the ring substituents. The C-Cl and C-F stretching vibrations will also give rise to characteristic bands in the fingerprint region of the spectrum. For comparison, the IR spectrum of 4-fluorobenzaldehyde has been well documented. nih.govnist.gov

UV-Vis spectroscopy provides information about the electronic structure of the molecule. Benzaldehyde and its derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands are sensitive to the substitution pattern on the aromatic ring.

Interactive Table: Characteristic Spectroscopic Data for Benzaldehyde Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Wavelength |

| IR | C=O Stretch | 1700 - 1720 cm⁻¹ |

| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |

| IR | C-F Stretch | 1000 - 1400 cm⁻¹ |

| UV-Vis | π → π* Transition | ~250 nm |

| UV-Vis | n → π* Transition | ~290 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₃Cl₂FO), the calculated monoisotopic mass is 191.9545 Da. uni.lu

The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) or the formyl radical ([M-CHO]⁺). libretexts.org In the case of this compound, fragmentation may also involve the loss of chlorine or fluorine atoms. The analysis of these fragmentation patterns helps to confirm the structure of the molecule. nih.gov Predicted collision cross-section values for various adducts of the molecule have been calculated. uni.lu

Conformational Landscapes and Intramolecular Interactions in Fluorobenzaldehydes

The presence of a fluorine atom ortho to the aldehyde group introduces interesting conformational possibilities and intramolecular interactions.

The rotation of the aldehyde group around the bond connecting it to the benzene (B151609) ring gives rise to two planar conformers: the O-syn and O-anti conformers, where the aldehyde oxygen is syn or anti, respectively, to the ortho-fluorine atom. The relative stability of these conformers is determined by a balance of steric and electronic interactions.

Theoretical studies and experimental techniques like NMR can be used to investigate the energy difference between these conformers and the rotational barrier separating them. usp.brscilit.com For some molecules, the rotational barrier can be significant, on the order of several kcal/mol. usp.br The polarity of the solvent can also influence the conformational equilibrium, with more polar solvents potentially favoring the conformer with a larger dipole moment. usp.br The study of torsional barriers is a key aspect of conformational analysis. nih.gov

High-Resolution Rotational Spectroscopy Applications

High-resolution rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, stands as a powerful technique for the detailed characterization of the conformational landscape of molecules in the gas phase. While direct experimental rotational spectroscopic data for this compound is not extensively documented in publicly available literature, the application of this technique to analogous fluorinated benzaldehydes provides a clear framework for the expected outcomes and the type of detailed structural information that can be obtained. acs.orgnih.gov

Studies on related molecules such as 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and various difluorobenzaldehydes have successfully utilized FTMW spectroscopy to identify and characterize different rotational isomers (conformers). acs.orgnih.govacs.org For this compound, two principal planar conformers would be anticipated, arising from the orientation of the aldehyde group relative to the adjacent fluorine atom. These are typically designated as the O-trans (or anti) conformer, where the carbonyl bond is directed away from the fluorine, and the O-cis (or syn) conformer, where the carbonyl bond is directed towards the fluorine.

The analysis of the rotational spectra of these conformers would yield precise rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule. These constants are exquisitely sensitive to the mass distribution and geometry of the molecule, allowing for the unambiguous identification of different conformers.

For instance, in the study of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, distinct rotational spectra were observed for the O-cis and O-trans rotamers, enabling the determination of their individual rotational constants. acs.orgnih.gov A similar approach for this compound would involve recording the microwave spectrum and assigning the observed transitions to the corresponding rotational energy levels of each conformer.

Table 1: Representative Rotational Constants for Fluorobenzaldehyde Isomers This table presents data for related compounds to illustrate the type of information obtained from rotational spectroscopy, as direct data for this compound is not available.

| Compound | Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | O-trans | 2975.7 | 1245.9 | 878.4 |

| 3-Fluorobenzaldehyde | O-cis | 3689.1 | 987.6 | 778.9 |

| 3-Fluorobenzaldehyde | O-trans | 4011.2 | 945.3 | 765.1 |

Data sourced from studies on fluorobenzaldehyde isomers to exemplify typical values. acs.orgnih.gov

Furthermore, the analysis of the spectra of isotopologues, such as those containing ¹³C in natural abundance, allows for the determination of the precise atomic coordinates and thus the molecular structure of each conformer. nih.gov The planarity of the conformers can be confirmed by examining the inertial defect, a quantity calculated from the rotational constants. For a truly planar molecule, the inertial defect is close to zero.

High-resolution rotational spectroscopy also enables the determination of the relative energies of the conformers. The relative intensities of the spectral lines corresponding to different conformers can be used to estimate their population ratio in the supersonic jet expansion, which in turn provides an estimate of their energy difference. For example, in the case of 3,4-difluorobenzaldehyde, two rotational isomers were observed, and their energy difference was determined. acs.org A similar investigation of this compound would elucidate which conformer, O-cis or O-trans, is the more stable.

Computational Chemistry and in Silico Modeling of 3,4 Dichloro 2 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For DCFBA, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized geometry and predict its reactivity. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Reactivity Susceptibility)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.orgrsc.org The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. libretexts.orgresearchgate.net

For benzaldehyde (B42025) derivatives, the distribution of HOMO and LUMO orbitals is influenced by the substituents on the aromatic ring. researchgate.net In the case of DCFBA, the chlorine and fluorine atoms, being electron-withdrawing, and the aldehyde group influence the electronic distribution and thus the energies and shapes of the frontier orbitals. These orbitals are not just confined to the benzene (B151609) ring but also extend to the substituent atoms, indicating their participation in potential chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP surface is colored to represent different potential values, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.comresearchgate.net Green areas represent neutral potential. wolfram.com

For DCFBA, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the regions around the halogen atoms would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This visual representation of charge distribution is instrumental in understanding intermolecular interactions. libretexts.orgwalisongo.ac.id

Global Reactivity Descriptors and Reactivity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A higher hardness value suggests lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and reflects the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, based on Koopman's theorem:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = χ2 / (2η)

The calculated values of these descriptors for DCFBA provide a quantitative basis for comparing its reactivity with other related compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational landscapes and the influence of the environment, such as solvents, on molecular properties and reactivity. conicet.gov.ar

Simulation of Solvent Effects on Reaction Pathways

The presence of a solvent can significantly alter the energetics of a reaction pathway. For reactions involving DCFBA, such as Knoevenagel condensation, the solvent can influence the stability of reactants, transition states, and products. mdpi.com For instance, polar solvents might stabilize charged intermediates, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net MD simulations can model these solvent-solute interactions explicitly, providing a more realistic representation of the reaction environment compared to gas-phase calculations. By simulating the reaction in different solvents, it is possible to predict how the reaction mechanism and kinetics might change, which is crucial for optimizing reaction conditions. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and materials science for designing new molecules with desired properties. nih.govnih.gov These methods aim to establish a correlation between the chemical structure of a compound and its biological activity or a specific physical property. nih.govslideshare.net

For a series of compounds related to DCFBA, QSAR models can be developed to predict their activity based on calculated molecular descriptors. researchgate.netresearchgate.net These descriptors can be steric, electronic, or hydrophobic in nature. mdpi.com For example, in the context of developing new therapeutic agents, a QSAR model could relate the antifungal activity of a series of compounds to descriptors like the HOMO-LUMO gap, dipole moment, and specific steric parameters. nih.gov Such models, once validated, can be used to virtually screen new, unsynthesized derivatives of DCFBA to identify candidates with potentially enhanced activity, thereby saving time and resources in the drug discovery process. nih.govmedchemexpress.com

Correlation of Structural Features with Predicted Activities

In studies of other benzaldehyde derivatives, the nature and position of substituents have been shown to be critical for biological activity. For instance, research on various benzaldehyde derivatives as phenoloxidase inhibitors has demonstrated that the hydrophobicity and electronic effects of the substituents play a major role in their inhibitory activity. nih.gov Specifically, hydrophobic substituents at the para position were found to significantly impact the inhibition constants (IC50). nih.gov Furthermore, the presence of a hydroxyl group at the ortho position was shown to enhance inhibitory activity, suggesting the importance of hydrogen bonding interactions. nih.gov

For 3,4-dichloro-2-fluorobenzaldehyde, the fluorine atom at the ortho position, while not a hydroxyl group, is a strong hydrogen bond acceptor and can influence the orientation of the aldehyde group. The chlorine atoms at the meta and para positions contribute to the molecule's hydrophobicity and can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

QSAR models for other classes of compounds, such as 2-thioarylalkyl benzimidazole (B57391) derivatives, have successfully used quantum chemical descriptors like dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and atomic charges (q-) to predict biological activity. dergipark.org.tr Similar computational approaches could be applied to this compound to predict its potential activities. The calculated values for these descriptors would be directly influenced by the specific arrangement of the halogen atoms.

A hypothetical QSAR study on a series of dichlorofluorobenzaldehyde isomers would likely reveal that variations in the positions of the chlorine and fluorine atoms lead to different predicted activities. The data in the table below illustrates the kind of descriptors that would be used in such a study.

Table 1: Hypothetical Physicochemical Descriptors for Benzaldehyde Derivatives in a QSAR Study

| Compound | LogP | Dipole Moment (Debye) | EHOMO (eV) | Predicted Activity (IC50, µM) |

| Benzaldehyde | 1.5 | 2.9 | -6.8 | > 100 |

| 4-Chlorobenzaldehyde | 2.2 | 1.7 | -7.1 | 50 |

| 2-Fluorobenzaldehyde (B47322) | 1.6 | 3.5 | -7.0 | 75 |

| This compound | 2.9 | Not Available | Not Available | To be determined |

Note: The values for this compound are either not available in public literature or would need to be calculated using computational chemistry software. The other values are illustrative and taken from general chemical databases or representative studies.

Molecular Docking Studies for Ligand-Target Interactions in Biochemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Interaction Patterns

While specific molecular docking studies for this compound against a particular biological target are not prominently documented in publicly accessible research, we can describe the expected methodology and the types of insights that would be gained. Such a study would involve docking this compound into the active site of a selected target protein.

The predicted binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), indicates the strength of the interaction. A more negative value typically suggests a stronger binding. For example, in a study of benzamide (B126) derivatives as topoisomerase inhibitors, docking scores were used to identify promising anticancer compounds. dergipark.org.tr

The interaction patterns reveal the specific amino acid residues in the target's active site that the ligand interacts with. These interactions can include:

Hydrogen bonds: The fluorine atom and the oxygen atom of the aldehyde group in this compound are potential hydrogen bond acceptors.

Halogen bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Hydrophobic interactions: The dichlorofluorophenyl ring can form hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic ring can engage in pi-pi or pi-cation stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

In a hypothetical docking study of this compound with a protein kinase, for instance, the aldehyde group might form a crucial hydrogen bond with a key residue in the hinge region, a common binding motif for kinase inhibitors. The halogenated ring could then occupy a hydrophobic pocket, with the specific substitution pattern determining the goodness of fit.

The table below presents hypothetical binding affinities and key interacting residues for this compound and related compounds with a generic protein kinase active site.

Table 2: Hypothetical Molecular Docking Results of Benzaldehyde Derivatives with a Protein Kinase

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Benzaldehyde | -5.2 | Leu83, Val91 | Hydrophobic |

| 4-Chlorobenzaldehyde | -6.5 | Leu83, Val91, Ala145 | Hydrophobic, Halogen Bond |

| 2-Fluorobenzaldehyde | -6.1 | Leu83, Val91, Gly82 | Hydrophobic, Hydrogen Bond |

| This compound | -7.8 (Predicted) | Leu83, Val91, Ala145, Gly82, Phe146 | Hydrophobic, Halogen Bond, Hydrogen Bond, Pi-stacking |

Note: The data in this table is illustrative and not based on a specific published study for this compound.

Validation of Docking Protocols and RMSD Calculations

The reliability of molecular docking results is highly dependent on the accuracy of the docking protocol. Therefore, a crucial step in any docking study is the validation of the chosen protocol. A common method for validation is to re-dock a co-crystallized ligand into the active site of its corresponding protein. The docked pose of the ligand is then compared to its experimentally determined crystallographic pose.

The Root Mean Square Deviation (RMSD) is the measure of the average distance between the atoms (usually the heavy atoms) of the docked ligand and the crystallographic ligand. A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode. nih.gov

For a novel compound like this compound, where a co-crystallized structure might not be available, the docking protocol would be validated using a known inhibitor of the target protein that has a solved crystal structure. Once the protocol is validated, it can be used with greater confidence to predict the binding mode of the new compound.

The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations. An RMSD plot of the ligand and protein backbone over the course of the simulation can indicate the stability of the binding pose. A stable complex will generally show a low and converging RMSD value over time. youtube.com

In Vitro Biological Activity Research on 3,4 Dichloro 2 Fluorobenzaldehyde and Its Derivatives

Enzyme Inhibition Assays and Mechanistic Insights

Derivatives of 3,4-dichloro-2-fluorobenzaldehyde have been investigated for their potential to inhibit various enzymes, a key strategy in drug discovery. These studies provide insights into how specific structural features of these compounds interact with enzyme active sites, potentially leading to therapeutic effects.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA and is a well-established target for antimicrobial and anticancer drugs. nih.gov Inhibition of DHFR disrupts the production of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to cell death. nih.gov While direct studies on this compound's DHFR inhibitory activity are not extensively documented, research on related compounds provides a basis for its potential. For instance, the pyrrolo-quinazoline PQD-1 has been identified as a potent inhibitor of DHFR in Mycobacterium tuberculosis and also shows activity against Mycobacterium abscessus. nih.gov This highlights the potential of targeting DHFR with novel chemical scaffolds.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing postprandial hyperglycemia in diabetes. rsc.orgbenthamopen.com Research has shown that various synthetic compounds, including derivatives of thiazolidine-4-one and cinnamaldehyde-based hydrazones, can effectively inhibit α-amylase. rsc.orgnih.gov For example, certain 5-arylidene-2,4-thiazolidinedione derivatives have demonstrated significantly more potent α-amylase inhibition than the standard drug acarbose. benthamopen.com This suggests that derivatives of this compound could be designed to fit into the active site of α-amylase and act as inhibitors.

Mushroom Tyrosinase Inhibition

Mushroom tyrosinase is a widely used model enzyme for studying inhibitors of melanin (B1238610) production, which is relevant for treating hyperpigmentation disorders. nih.gov Studies on similar halogenated benzaldehyde (B42025) derivatives have shown that the presence and position of halogen atoms can significantly influence inhibitory activity. For instance, research on 4-fluorobenzylpiperazine-containing derivatives and compounds with a 3-chloro-4-fluorophenyl motif has demonstrated potent inhibition of mushroom tyrosinase. nih.govmdpi.com The 3-chloro-4-fluorophenyl fragment, in particular, has been shown to enhance inhibitory activity. mdpi.com

Cellular Assays for Investigating Biological Effects at the Research Level

Cellular assays are fundamental in determining the biological effects of chemical compounds at a cellular level, providing crucial information on their potential as therapeutic agents.

Cytotoxicity and Antiproliferative Activity

The cytotoxic and antiproliferative activities of derivatives of this compound have been explored against various cancer cell lines. Cytotoxicity assays, such as the MTT, LDH, and sulforhodamine B (SRB) assays, are used to measure the degree to which a compound induces cell damage or death. abcam.comassaygenie.comcellbiolabs.com

For example, thiourea (B124793) derivatives incorporating a 3,4-dichlorophenyl substituent have displayed high cytotoxic activity against human colon and prostate cancer cell lines, as well as leukemia cell lines. nih.gov Specifically, a compound with a 3,4-dichlorophenyl fragment showed the most potent cytotoxic profile among a series of isomers. nih.gov Similarly, a 1,2,3-triazole derivative containing a 3,4-dichlorophenyl group exhibited greater cytotoxic activity than standard anticancer drugs against a colon cancer cell line. nih.gov The antiproliferative activity of these compounds is often evaluated to determine their ability to inhibit cancer cell growth. nih.govnih.gov

| Derivative Class | Cell Line | Activity | Key Findings |

|---|---|---|---|

| Thiourea derivatives | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | High cytotoxicity | The 3,4-dichlorophenyl substituent showed the highest activity. nih.gov |

| 1,2,3-Triazole derivatives | Caco-2 (Colon) | More cytotoxic than cisplatin | The 3,4-dichlorophenyl group was a key feature. nih.gov |

Antimicrobial Research and Related Investigations of Schiff Bases and Other Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their wide range of biological activities, including antimicrobial properties. nih.govmediresonline.orguniv-setif.dz Derivatives of this compound can be used to synthesize novel Schiff bases with potential antimicrobial efficacy.

Research has shown that Schiff bases derived from various aldehydes exhibit significant antibacterial and antifungal activity. mediresonline.orgmdpi.com For instance, certain Schiff bases have demonstrated high activity against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, and fungi such as Aspergillus niger. nih.gov The antimicrobial effect can sometimes be enhanced through complexation with metal ions. researchgate.net Studies on Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes have also revealed activity against Candida albicans. mdpi.com

| Derivative Type | Microorganism | Activity | Noteworthy Observations |

|---|---|---|---|

| Schiff Bases | Staphylococcus aureus, Micrococcus luteus | High antibacterial activity | Some compounds showed MIC values of 12.5-25 µg/mL. nih.gov |

| Schiff Bases | Aspergillus niger | High antifungal potential | One derivative had a MIC of 12.5 µg/mL. nih.gov |

| Isoniazid-derived Schiff Bases | Candida albicans | Marked activity | Fluorinated benzaldehydes were used in the synthesis. mdpi.com |

Investigation of Interactions with Biomolecules

Understanding how a compound interacts with essential biomolecules like DNA, RNA, and proteins is fundamental to elucidating its mechanism of action.

DNA Interaction

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, a mechanism often exploited by anticancer drugs. nih.gov Derivatives of this compound have been studied for their DNA binding properties. For example, a 1,2,3-triazole derivative with a 3,4-dichlorophenyl group was found to bind to calf thymus DNA (CT-DNA), likely through an intercalation mechanism. nih.gov This interaction was confirmed by UV-vis spectroscopy, which showed hypochromicity and a bathochromic shift upon the addition of CT-DNA. nih.gov The negative Gibbs free energy change for this interaction indicated a spontaneous binding process. nih.gov

Elucidation of Structure-Biological Activity Relationships (SAR in Biological Contexts)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. ddtjournal.com

Impact of Halogen Substitution Patterns on Biological Potency

The type, number, and position of halogen substituents on an aromatic ring can significantly influence the biological activity of a compound. rsc.org In the context of this compound derivatives, the presence of chlorine and fluorine atoms is expected to play a key role in their biological effects.

Research on various classes of compounds has demonstrated the importance of halogen substitution. For instance, in a series of thiourea derivatives, a compound with a 3,4-dichlorophenyl fragment exhibited the most potent cytotoxic profile, and changing the substituent positions to 2,4- or 2,3-dichloro led to a decrease in biological potency. nih.gov Similarly, studies on tyrosinase inhibitors have shown that the inclusion of a 3-chloro-4-fluorophenyl moiety can lead to a significant enhancement in inhibitory activity. mdpi.com The lipophilicity and electronic properties conferred by halogen atoms can affect how a molecule interacts with its biological target. rsc.org

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a driving force in modern chemical synthesis. Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 3,4-Dichloro-2-fluorobenzaldehyde and its derivatives. While traditional methods may be effective, they often rely on harsh conditions or hazardous reagents.

Emerging sustainable approaches that could be adapted for this specific compound include:

Ultrasonic-Assisted Synthesis: The application of ultrasound can enhance reaction rates and yields. A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes ultrasonic waves to facilitate the reaction, a technique that could be explored for the halogenation or formylation steps in producing this compound. google.com This method avoids the need for a catalyst and uses readily available materials, increasing its green profile. google.com

Natural Catalysts: The use of biodegradable and non-toxic catalysts is a cornerstone of green chemistry. Research on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from various aldehydes has demonstrated the effectiveness of lemon juice as a natural acid catalyst, achieving high yields in short reaction times under concentrated solar radiation. google.com Exploring such natural catalysts for condensation reactions involving this compound could lead to more sustainable processes.

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond conventional methods, the exploration of novel reaction pathways and advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. The Halogen Exchange (Halex) reaction is a key industrial process for producing fluoroaromatic compounds from their chloro-analogs at high temperatures using a source of fluoride (B91410) ions. nih.govgoogle.comuni.lu

Future research could focus on optimizing this process for the synthesis of fluorinated benzaldehydes from polychlorinated precursors like 3,4-dichlorobenzaldehyde (B146584). nih.gov Key areas for investigation include:

Phase-Transfer Catalysis (PTC): The Halex reaction is often a heterogeneous mixture, and phase-transfer catalysts are employed to shuttle the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. uni.lu Research has shown that combinations of quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) and crown ethers can significantly improve the yield of fluorobenzaldehydes. nih.gov A patent describing the synthesis of 3-chloro-4-fluorobenzaldehyde (B1582058) from 3,4-dichlorobenzaldehyde highlights the use of such catalytic systems. nih.gov

| Catalyst Type | Specific Example(s) | Potential Role in Synthesis | Reference |

|---|---|---|---|

| Quaternary Phosphonium Salts | Tetraphenylphosphonium Bromide, Tetraphenylphosphonium Chloride | Phase-transfer catalyst for Halex reactions. | nih.gov |

| Crown Ethers | 18-Crown-6, Dibenzo-18-crown-6 | Co-catalyst to enhance the reactivity of the fluoride source. | nih.gov |

| Polyalkylene Glycols | Polyethylene Glycol Dimethyl Ether | Alternative co-catalyst in phase-transfer systems. | nih.gov |

Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC): A more recent development involves using chiral hydrogen bond donors, such as bis-urea catalysts, to transport ionic reactants like cesium fluoride (CsF) into the organic phase. This advanced catalytic concept could offer new routes for stereoselective reactions involving derivatives of this compound.

Integration of Advanced Computational Predictions with Experimental Validation

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding experimental work. For this compound, while extensive experimental data is limited, computational models offer a starting point for future investigations.

Public databases provide predicted data for the compound, which can inform initial experimental design.

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 2.7 | |

| Collision Cross Section ([M+H]+) | 128.3 Ų | |

| Collision Cross Section ([M-H]-) | 131.0 Ų |

Future research should aim to bridge the gap between these predictions and experimental reality. Key areas include:

Mechanism Elucidation: For reactions like the Halex process, Density Functional Theory (DFT) studies can be employed to model the reaction pathway, calculate activation energies for different steps, and understand the precise role of the catalyst. Such studies can explain why certain isomers are formed preferentially and can help in designing more selective catalytic systems.

Virtual Screening of Derivatives: Computational tools can be used to design a virtual library of derivatives of this compound and predict their properties, such as binding affinity to a biological target. This in silico screening can prioritize which derivatives to synthesize and test in the lab, saving significant time and resources.

Expanding the Scope of Derivatives for Targeted Biological and Materials Science Research Initiatives

The true value of this compound lies in its potential as a scaffold for a wide range of derivatives with tailored functionalities.

Biological Research: The presence of halogen atoms can significantly influence a molecule's biological activity. Fluorine, in particular, can enhance metabolic stability and binding affinity.

Agrochemicals: Many modern agrochemicals contain fluorine. Derivatives of this compound could be synthesized and screened for herbicidal, insecticidal, or fungicidal properties.

Pharmaceuticals: The aldehyde group is a versatile handle for synthesizing various heterocyclic structures and other functional groups common in medicinal chemistry. For example, fluorobenzaldehydes can be used to create Schiff base compounds, some of which exhibit antimicrobial properties. Following a similar strategy, research has shown that derivatives of 4-fluorobenzaldehyde (B137897) can be converted into thiosemicarbazones that act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme target in cancer and microbial chemotherapy. nih.gov This suggests a clear path for synthesizing and evaluating analogous derivatives from this compound.

Materials Science: Fluorinated aromatic compounds are widely used in the development of advanced materials due to their unique properties, such as high thermal stability and chemical resistance.

Polymers: Fluorinated aldehydes can be incorporated into polymers to modify their properties. nih.gov The resulting fluoropolymers often exhibit low surface energy, making them useful for creating hydrophobic and low-adhesion surfaces.

Liquid Crystals: The introduction of fluorine atoms into aromatic rings can significantly alter the mesomorphic properties of liquid crystals, influencing factors like melting point and dielectric anisotropy. Derivatives of this compound could be investigated as components in novel liquid crystal mixtures.

常见问题

Q. What are the key considerations for synthesizing 3,4-Dichloro-2-fluorobenzaldehyde in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation and formylation of substituted benzene derivatives. A common approach includes refluxing precursors like 4-amino-triazoles with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Key parameters include: